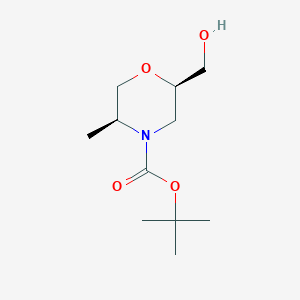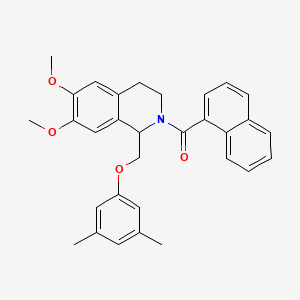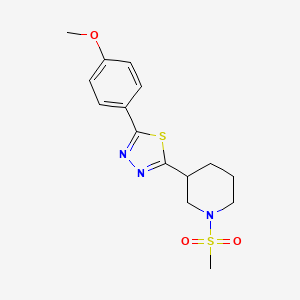
2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzenesulfonyl compounds are used in organic chemistry as reducing agents . They can be prepared from the corresponding sulfonyl chloride and hydrazine hydrate . They are known to generate diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH .
Synthesis Analysis
2-Nitrobenzenesulfonylhydrazide (NBSH) can be prepared from commercial reagents and subsequent alkene reduction is operationally simple and generally efficient . A range of 16 substrates have been reduced, highlighting the unique chemoselectivity of diimide as an alkene reduction system .Chemical Reactions Analysis
2-Nitrobenzenesulfonylhydrazide (NBSH) generates diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral pH . These mild reaction conditions for the generation of diimide are very attractive for substrates containing sensitive groups .Applications De Recherche Scientifique
Catalytic Applications
- Ruthenium-Catalyzed Reductions : Research by Watanabe et al. (1984) demonstrates the use of formic acid in the presence of a ruthenium catalyst for reducing nitroarenes to aminoarenes, highlighting a method potentially applicable to compounds related to 2-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for producing amino derivatives. The study found that various nitroarenes could be selectively reduced, suggesting a pathway for modifying such compounds in pharmaceutical synthesis or materials science (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Molecular Interactions and Synthesis
Interactions with Aromatic Carboxylic Acids : A study by Smith et al. (2001) on the synthesis and crystal structures of proton-transfer compounds of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids indicates potential for forming stable structures through non-covalent interactions. This research could provide insight into designing molecular complexes with specific properties, using compounds like this compound as building blocks (Smith, Wen, Bott, White, & Willis, 2001).
Synthesis of Tetrahydroquinoline Derivatives : Bombarda et al. (1992) explored the synthesis of tetrahydroquinoline derivatives from compounds related to this compound. Their work highlights methods for generating diverse chemical structures potentially useful in drug discovery and development (Bombarda, Erba, Gelmi, & Pocar, 1992).
Photocatalytic Conversion
- Photocatalytic Conversion of Nitroaromatic Compounds : A study by Hakki et al. (2009) on the photocatalytic conversion of nitroaromatic compounds in the presence of TiO2 revealed pathways for transforming nitrobenzene derivatives into quinolines and tetrahydroquinolines. This research could be directly applicable to environmental remediation or the synthesis of complex organic molecules (Hakki, Dillert, & Bahnemann, 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c19-16(20)14-9-11-5-1-2-6-12(11)10-17(14)25(23,24)15-8-4-3-7-13(15)18(21)22/h1-8,14H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZTRAVBRLBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2743145.png)

![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)
![ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B2743149.png)

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)


![Dimethyl[4-(2-nitro-1-phenylthioethyl)phenyl]amine](/img/structure/B2743165.png)